REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]([CH2:24][CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])=[CH:14][CH2:15][CH2:16][C:17](=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:9]1[C:27]([CH3:29])([CH3:28])[CH:26]1[CH2:25][CH2:24][C:13]([CH3:12])=[CH:14][CH2:15][CH2:16][C:17](=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(CC(=O)OC)=O)CCC=C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 15 minutes at -20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the organic phase was washed with aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica
|
Type
|
WASH
|
Details
|
was eluted with a 7-3 benzene-ethyl acetate mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC(=CCCC(CC(=O)OC)=O)C)C1(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |